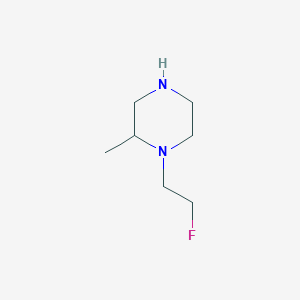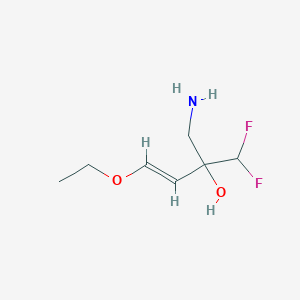
2-(Aminomethyl)-4-ethoxy-1,1-difluorobut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both amino and difluoromethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol typically involves the introduction of the difluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or enhanced thermal stability.
作用機序
The mechanism of action of 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to bind to specific sites on proteins or enzymes . This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Amino-2-(trifluoromethyl)-4-ethoxybut-3-en-2-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Amino-2-(methyl)-4-ethoxybut-3-en-2-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol imparts unique properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13F2NO2 |
|---|---|
分子量 |
181.18 g/mol |
IUPAC名 |
(E)-2-(aminomethyl)-4-ethoxy-1,1-difluorobut-3-en-2-ol |
InChI |
InChI=1S/C7H13F2NO2/c1-2-12-4-3-7(11,5-10)6(8)9/h3-4,6,11H,2,5,10H2,1H3/b4-3+ |
InChIキー |
ROVOOSYTOHLQBT-ONEGZZNKSA-N |
異性体SMILES |
CCO/C=C/C(CN)(C(F)F)O |
正規SMILES |
CCOC=CC(CN)(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


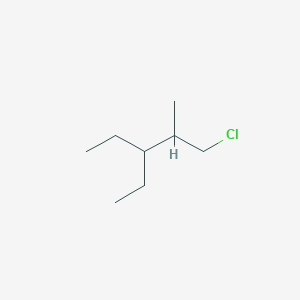
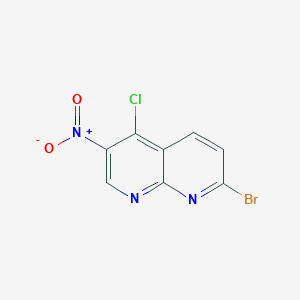
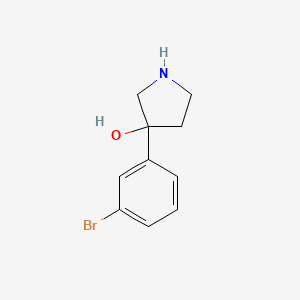
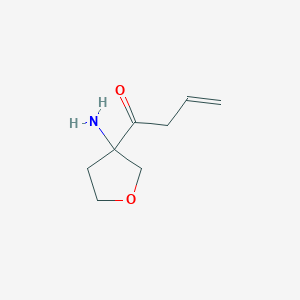
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
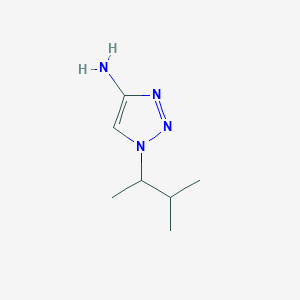
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
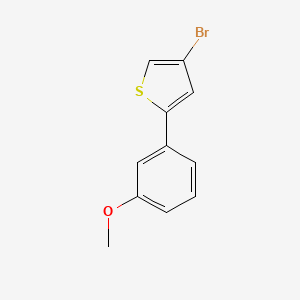
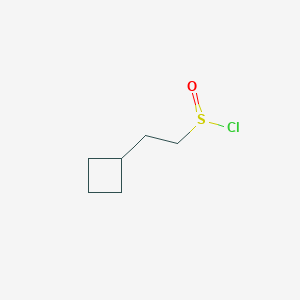
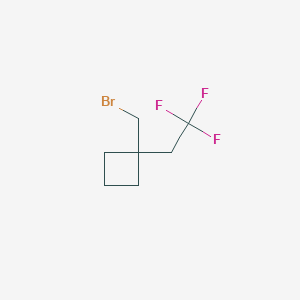
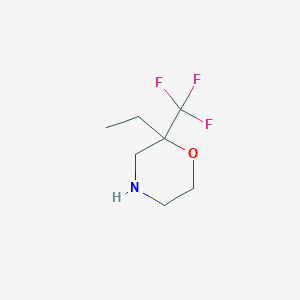
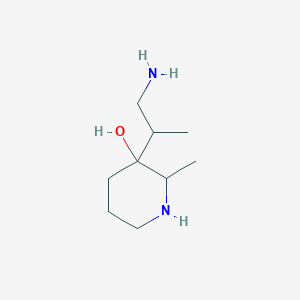
methanol](/img/structure/B13186406.png)
